1-(6-Azidohexyl)-3,3-difluoropyrrolidine
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Overview
Description
1-(6-Azidohexyl)-3,3-difluoropyrrolidine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and reactivity. This compound features an azido group attached to a hexyl chain, which is further connected to a difluoropyrrolidine ring. The presence of the azido group makes it a versatile intermediate in organic synthesis, particularly in click chemistry reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Azidohexyl)-3,3-difluoropyrrolidine typically involves the nucleophilic substitution of a halogenated precursor with sodium azide. The reaction is carried out under mild conditions, often in the presence of a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction temperature is usually maintained between 50-70°C to ensure complete conversion of the halogenated precursor to the azido compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-(6-Azidohexyl)-3,3-difluoropyrrolidine undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding amines or thioethers.
Cycloaddition Reactions: The azido group participates in Huisgen 1,3-dipolar cycloaddition reactions with alkynes to form 1,2,3-triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Copper(I) Catalysts: Used in azide-alkyne cycloaddition reactions.
Reducing Agents: Such as LiAlH4 for the reduction of the azido group.
Solvents: Polar aprotic solvents like DMF and DMSO are commonly used.
Major Products Formed
1,2,3-Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Scientific Research Applications
1-(6-Azidohexyl)-3,3-difluoropyrrolidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(6-Azidohexyl)-3,3-difluoropyrrolidine is primarily based on the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form stable triazole rings, which are useful in various applications. Additionally, the azido group can be reduced to an amine, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(6-Azidohexyl)-3,3-difluoropyrrolidine is unique due to the presence of both the azido group and the difluoropyrrolidine ring. This combination imparts distinct reactivity and stability, making it a valuable compound in various synthetic and research applications.
Properties
Molecular Formula |
C10H18F2N4 |
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Molecular Weight |
232.27 g/mol |
IUPAC Name |
1-(6-azidohexyl)-3,3-difluoropyrrolidine |
InChI |
InChI=1S/C10H18F2N4/c11-10(12)5-8-16(9-10)7-4-2-1-3-6-14-15-13/h1-9H2 |
InChI Key |
AMUNVXDRCUDXRX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1(F)F)CCCCCCN=[N+]=[N-] |
Origin of Product |
United States |
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